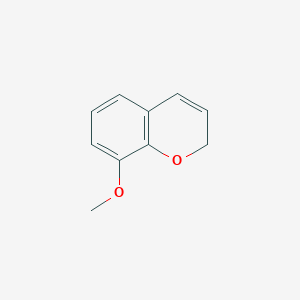

8-methoxy-2H-chromene

Description

Overview of Chromene Core Structures in Chemical and Biological Research

Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyran ring. wisdomlib.orgorientjchem.org This fundamental structure is the building block for a vast array of natural products, including flavonoids, coumarins, and tocopherols (B72186) (Vitamin E). chim.itresearchgate.net The inherent structural features of the chromene nucleus make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. chim.it

The diverse biological activities associated with chromene derivatives are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. wisdomlib.orgorientjchem.orgresearchgate.nettsijournals.com This broad spectrum of activity has made the chromene core a subject of intense study for the development of new therapeutic agents. wisdomlib.orgresearchgate.net Furthermore, chromene derivatives find applications beyond medicine, serving as pigments, cosmetics, and agrochemicals. researchgate.net

Academic Importance of the 2H-Chromene Scaffold in Organic Synthesis and Medicinal Chemistry

The 2H-chromene isomer, in particular, is a crucial structural motif found in many biologically active natural products and synthetic compounds. chim.itnih.gov Its presence in molecules with significant pharmacological properties has spurred the development of numerous synthetic methodologies to access this scaffold and its derivatives. vjs.ac.vnnih.govuobaghdad.edu.iq Organic chemists are continually exploring novel and efficient routes, including multi-component reactions and microwave-assisted synthesis, to construct the 2H-chromene ring system. vjs.ac.vnuobaghdad.edu.iq

In medicinal chemistry, the 2H-chromene scaffold is recognized for its ability to interact with various biological targets. nih.govfrontiersin.org For instance, derivatives of 2H-chromene have been investigated as potential treatments for a range of conditions, including cancer and inflammatory diseases. wisdomlib.orgnih.govfrontiersin.org The lipophilicity of the chromene structure can enhance the ability of a molecule to penetrate cell membranes, a desirable characteristic for drug candidates. researchgate.net The versatility of the 2H-chromene scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties and biological activity. tandfonline.comunica.it

Specific Research Context of 8-Methoxy-2H-chromene within Chromene Derivatives

Within the large family of chromene derivatives, this compound represents a specific area of research interest. The methoxy (B1213986) group (-OCH3) at the 8-position of the chromene ring can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological activity. researchgate.net The placement of this electron-donating group can stabilize the chromene ring and affect how it interacts with biological targets.

Research on derivatives of this compound has explored their potential in various therapeutic areas. For example, some derivatives have been synthesized and investigated for their anticancer properties. researchgate.net The synthesis of this compound and its functionalized analogues, such as this compound-3-carbaldehyde, is a key step in creating more complex molecules for biological evaluation. nih.govsigmaaldrich.com Spectroscopic studies, including mass spectrometry, are crucial for the characterization of these compounds and their reaction products. rsc.org

The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships within the broader class of chromenes. By systematically modifying the substituents on the chromene core, researchers can elucidate the structural features responsible for specific biological effects.

Below is a data table summarizing key properties of this compound and a related derivative.

| Property | This compound-3-carbaldehyde | N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2H-chromene-3-carboxamide |

| Molecular Formula | C11H10O3 nih.govsigmaaldrich.com | C19H18ClNO3 chemdiv.com |

| Molecular Weight | 190.19 g/mol nih.gov | 343.81 g/mol chemdiv.com |

| Physical Form | Solid sigmaaldrich.com | Not specified |

| Hydrogen Bond Acceptor Count | 3 | 4 chemdiv.com |

| Hydrogen Bond Donor Count | 0 | 1 chemdiv.com |

| Rotatable Bond Count | 2 | 6 chemdiv.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

8-methoxy-2H-chromene |

InChI |

InChI=1S/C10H10O2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-6H,7H2,1H3 |

InChI Key |

RETVOONTWYFZIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OCC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxy 2h Chromene and Its Derivatives

General Synthetic Routes to the 2H-Chromene Skeleton

The construction of the 2H-chromene core can be achieved through various synthetic strategies, which are broadly categorized into cyclization reactions and the functionalization of a pre-existing chromene ring. rsc.org

Ring Cyclization Approaches

Ring cyclization is a fundamental approach to constructing the 2H-chromene framework. One common method involves the reaction of salicylaldehydes with various partners. For instance, the condensation of salicylaldehydes with α,β-unsaturated carbonyl compounds in the presence of a catalyst can yield 2H-chromene derivatives. researchgate.net Another approach is the reaction of substituted resorcinols with 2-benzylidene malononitriles, which provides an efficient one-pot route to 2-amino-5-hydroxy-4H-chromenes. frontiersin.org

Domino Knoevenagel-cyclization reactions of 2H-chromene and chroman derivatives containing an o-formylaryl amine or ether side-chain have been developed to produce chiral condensed heterocycles. bohrium.com These reactions can proceed through several mechanisms, including intramolecular hetero Diels-Alder (IMHDA) reactions and polar [2+2] cycloadditions. bohrium.com

Electrophilic Cyclization Strategies

Electrophilic cyclization offers a mild and effective route to 2H-benzopyrans. Substituted propargylic aryl ethers can undergo electrophilic cyclization using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to produce 3,4-disubstituted 2H-benzopyrans in excellent yields. organic-chemistry.org This method tolerates a variety of functional groups. organic-chemistry.org Similarly, the electrophilic cyclization of 3-alkynyl-4-chalcogen-2H-chromenes using electrophilic sources such as I₂, PhSeBr, and BuTeBr₃ leads to the formation of 3-halo-chalcogenophene[3,2-c]chromenes in good yields under mild conditions. core.ac.uk

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions are highly efficient for the synthesis of chromene derivatives as they allow for the assembly of multiple starting materials in a single step, reducing reaction time and simplifying purification. wisdomlib.org A general one-pot synthesis of 2H-chromenes has been reported from ortho-naphthoquinones and allyltriphenylphosphonium salts in the presence of aqueous sodium hydroxide (B78521) and chloroform (B151607) at room temperature. sci-hub.sethieme-connect.com Another example is the Pd(II)-catalyzed coupling and SiO₂-promoted condensation of o-halophenols with 2-methyl-3-buten-2-ol (B93329) to afford 2,2-dimethyl-2H-chromenes. tandfonline.com The synthesis of 4-hydroxy-2H-chromenes has also been achieved through a one-pot reaction of aromatic aldehydes and coumarin (B35378) using catalysts like ZnO nanoparticles. cdnsciencepub.com

Metal-Catalyzed Synthesis Techniques

Transition metal catalysis plays a crucial role in the synthesis of 2H-chromenes, enabling transformations that are otherwise difficult. acs.orgnih.gov

Iron-Catalyzed Synthesis: An iron-catalyzed intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehyde (B1680747) provides 3-substituted 2H-chromenes in high yields. acs.orguva.nlresearchgate.net This method is atom-economical and environmentally friendly. researchgate.net Another iron(III) complex-catalyzed cyclization of 2-(1-hydroxyallyl)phenols also yields a variety of 2H-chromenes. researchgate.net

Cobalt-Catalyzed Synthesis: A cobalt(II)-porphyrin catalyzed route has been developed for the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. acs.orguva.nl This reaction proceeds via a metallo-radical activation mechanism. uva.nl

Chromium-Carbene based Synthesis: A unique route involves the reaction of an α,β-unsaturated Fischer-type carbene complex of chromium with a propargyl ether to generate both rings of the chromene in a single step. acs.orguva.nl

Gold-Catalyzed Synthesis: Gold catalysts, such as Ph₃PAuNTf₂, have been used to synthesize 2H-chromenes from propargyl aryl ethers. msu.eduuva.nl Gold(I)-catalyzed hydroarylation of aryl (3-iodoprop-2-yn-1-yl) ethers is an efficient method for preparing 3-iodo-2H-chromene derivatives. beilstein-journals.org

Rhodium-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones provides a redox-neutral pathway to 2H-chromene-3-carboxylic acids. organic-chemistry.orgsnnu.edu.cn

Palladium-Catalyzed Synthesis: An enantioselective Pd-catalyzed 6-endo-trig reaction has been developed for the synthesis of 2-aryl-2H-chromenes using a monodentate phosphoramidite (B1245037) ligand. nih.gov

| Metal Catalyst | Reactants | Product | Key Features |

| Iron(III) chloride | Alkynyl ethers of salicylaldehyde | 3-Substituted 2H-chromenes | Atom-economical, environmentally friendly. acs.orguva.nlresearchgate.net |

| Cobalt(II)-porphyrin | Salicyl-N-tosylhydrazones and terminal alkynes | 2H-Chromenes | Metallo-radical activation mechanism. acs.orguva.nl |

| Chromium-carbene complex | α,β-Unsaturated Fischer-type carbene and propargyl ether | 2H-Chromenes | Both rings formed in a single step. acs.orguva.nl |

| Gold(I) complexes | Propargyl aryl ethers | 2H-Chromenes | Good to high yields with various functional groups. msu.eduuva.nl |

| Rhodium(III) complexes | N-phenoxyacetamides and methyleneoxetanones | 2H-Chromene-3-carboxylic acids | Redox-neutral C-H activation/[3+3] annulation. organic-chemistry.orgsnnu.edu.cn |

| Palladium complexes | Chalcone-derived substrates | 2-Aryl-2H-chromenes | Enantioselective 6-endo-trig cyclization. nih.gov |

Reduction Strategies for Chromene Ring Formation

Reduction strategies can also be employed for the formation of the chromene ring. For instance, the carbonyl group in a chromene precursor can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Targeted Synthesis of 8-Methoxy-2H-chromene Derivatives

The synthesis of this compound and its derivatives often utilizes the general methods described above, with starting materials bearing a methoxy (B1213986) group at the appropriate position.

For example, the synthesis of N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide starts from 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 5-chloro-2-methylphenylamine. The carboxylic acid itself can be synthesized from this compound.

The synthesis of 8-methoxy-3-nitro-2H-chromene has also been reported. chemsynthesis.com

A series of 1H-benzo[f]chromene derivatives with an 8-methoxy substituent have been synthesized via a microwave-assisted reaction of 6-methoxy-2-naphthol (B1581671), various aromatic aldehydes, and malononitrile (B47326). frontiersin.org

The synthesis of 1-(2-hydroxy-8-methoxy-2-methyl-6-(phenyldiazenyl)-2H-chromene-3-yl)ethanone was achieved using a mesoporous Cu-SBA-15 nanocatalyst. orientjchem.org

A domino three-component coupling reaction of an aryne precursor with DMF and an active methylene (B1212753) compound can lead to a 2H-chromene derivative, which can then be used to synthesize more complex structures like 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one . researchgate.net

| Derivative Name | Starting Materials | Synthetic Approach |

| N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, 5-chloro-2-methylphenylamine | Amide bond formation. |

| 8-methoxy-3-nitro-2H-chromene | Not specified | Not specified. chemsynthesis.com |

| 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | 6-methoxy-2-naphthol, aromatic aldehydes, malononitrile | Microwave-assisted multicomponent reaction. frontiersin.org |

| 1-(2-Hydroxy-8-methoxy-2-methyl-6-(phenyldiazenyl)-2H-chromene-3-yl)ethanone | 3-methoxy salicylaldehyde, acetylacetone, substituted aniline | Diazotization, coupling, and cyclization using a nanocatalyst. orientjchem.org |

| 2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one | Aryne precursor, DMF, active methylene compound, 2-hydroxy-1,4-naphthoquinone | Domino three-component coupling followed by nucleophilic addition. researchgate.net |

Carboxylation Reactions for the Synthesis of this compound-3-carboxylic acid

The introduction of a carboxylic acid group at the 3-position of the this compound scaffold is a key transformation, yielding this compound-3-carboxylic acid. This compound serves as a crucial intermediate for the synthesis of more complex molecules.

A common method for this transformation involves the direct carboxylation of this compound. This reaction is typically performed using specific carboxylating agents under controlled conditions. One documented protocol utilizes dimethylformamide (DMF) as the solvent and diisopropylethylamine (DIEA) as a base. The reaction is conducted at elevated temperatures to facilitate the addition of the carboxylic acid group to the chromene backbone. The resulting 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is often prepared through the condensation of diethyl malonate with ortho-hydroxyarylaldehydes, followed by hydrolysis of the ester in acidic conditions. nih.gov Another approach involves the hydrolysis of a 3-cyano-2H-chromene derivative under basic conditions to yield the corresponding 2H-chromene-3-carboxylic acid. jst.go.jp

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a versatile precursor for a variety of derivatives, which are synthesized through several reaction types. These derivatization strategies allow for the introduction of diverse functional groups, modifying the properties of the parent molecule.

Key derivatization reactions include:

Oxidation: The chromene ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The reduction of functional groups on the chromene, such as a carboxylic acid, can yield alcohols. For instance, the full reduction of a 3-nitroalkene moiety on a chromene can produce 3-aminochromanes using reagents like lithium aluminium hydride or sodium borohydride. chim.it

Substitution: Electrophilic and nucleophilic substitution reactions are employed to add various functional groups to the chromene ring. evitachem.com

Functionalization at Specific Positions:

C-3 Position: The 3-position is often targeted for substitution with electron-withdrawing groups like a formyl group to enhance reactivity. nih.gov

C-6 Position: The 6-position of the chromene scaffold is a common site for derivatization. For example, a 6-iodo derivative can react with functionalized terminal alkynes via a Sonogashira reaction to create 6-alkynyl analogues. nih.gov

C-8 Position: The methoxy group at the C-8 position can be modified. For instance, it can be oxidized to a hydroxyl group under strong oxidizing conditions. evitachem.com In some syntheses, a hydroxyl or methoxy group is intentionally added at this position to increase diversity and structural flexibility. nih.gov

These strategies enable the creation of a library of compounds from a single precursor, which is essential for structure-activity relationship studies.

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for synthesizing chromene derivatives. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.gov For chromene synthesis, it offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes) and often improved product yields. frontiersin.orgnih.govoup.com

Several protocols for synthesizing chromene derivatives utilize microwave irradiation. For example, 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles have been synthesized via a reaction of 6-methoxy-2-naphthol with aromatic aldehydes and malononitrile under microwave conditions. researchgate.net Another method involves the reaction of β-amino acrylates with salicylaldehydes in ethanol (B145695) at 100°C for 1-2 hours under microwave irradiation, which is noted as a rapid and eco-friendly route. frontiersin.orgnih.gov

| Reaction/Product | Method | Reaction Time | Reference |

|---|---|---|---|

| Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles | Microwave-Assisted | 8–10 min | nih.gov |

| Conventional | 4–6 h | ||

| 3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one | Microwave-Assisted | 8–10 min | nih.gov |

| Conventional | 4–7 h | ||

| Cyclization of Substituted Phenols with 3-Methyl-2-butenal | Microwave-Assisted | 25 min | oup.com |

| Conventional | 9 h |

Catalyst-Free Synthetic Methods

Developing catalyst-free synthetic routes is a key goal of green chemistry, as it simplifies purification processes and avoids the use of potentially toxic and expensive catalysts. Several catalyst-free methods for chromene synthesis have been reported.

One notable approach is the use of ultrasound irradiation for the one-step condensation of aldehydes with malononitrile and resorcinol (B1680541) in water, which avoids the use of any catalyst or hazardous organic solvents. researchgate.net Similarly, a microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes has been successfully demonstrated. frontiersin.orgnih.gov These methods provide high yields in short reaction times under environmentally benign conditions.

Green Chemistry Strategies for Chromene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chromenes to reduce their environmental impact. wisdomlib.org These strategies focus on using sustainable raw materials, non-toxic reagents and solvents, and gentle reaction conditions. researchgate.netresearcher.life

Key green chemistry approaches include:

Use of Green Solvents: Water and ethanol are preferred solvents. For example, a one-pot multicomponent reaction to synthesize 2-amino-4H-chromene-3-carbonitrile derivatives uses a water-EtOH mixture as the solvent. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step, which saves time and reduces waste. wisdomlib.orgtandfonline.com

Sustainable Catalysts: The use of non-toxic, recyclable catalysts is a cornerstone of green synthesis. researchgate.netresearcher.life An example is the use of pyridine-2-carboxylic acid (P2CA), which can be recovered and reused for multiple cycles with consistent performance. nih.gov

Alternative Energy Sources: As discussed, microwave irradiation and ultrasound are used to drive reactions more efficiently than traditional heating. researchgate.netresearcher.life

These green methods often lead to benefits in scalability, cost-effectiveness, and ease of purification. researchgate.netresearcher.life

Scalability Considerations for Laboratory Synthesis

The ability to scale up a synthetic procedure from a small laboratory batch to a larger, gram-scale production is a critical consideration for practical applications. While many synthetic protocols for chromenes exist, not all are viable on a large scale. nih.gov

Recent research has focused on developing scalable methods. For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using P2CA as a catalyst was successfully validated on a gram scale, demonstrating its potential for industrial applications. nih.gov Similarly, a one-pot synthesis of 2H-chromenes using a gold(I) triflimide catalyst was scaled up to 2-3 grams with no loss in yield. acs.org Another method for producing dihydro-pyrano[3,2-c]chromenes was efficiently performed on a gram scale using a magnetic catalyst that could be easily separated and reused. tandfonline.com

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an essential technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 8-methoxy-2H-chromene provides specific information about the chemical environment of each proton in the molecule. The signals are characterized by their chemical shift (δ), multiplicity, and coupling constants (J).

The vinylic protons at C2 and C3 typically appear as doublets of triplets. The protons on the aromatic ring also show distinct signals, and the methoxy (B1213986) group protons appear as a sharp singlet.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 4.71 | t | 3.8 |

| H-3 | 5.75 | dt | 9.7, 3.8 |

| H-4 | 6.30 | dt | 9.7, 1.8 |

| H-5 | 6.78 | dd | 7.9, 1.5 |

| H-6 | 6.84 | t | 7.9 |

| H-7 | 6.64 | dd | 7.9, 1.5 |

Note: Data presented is a representative example and may vary slightly based on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environment. The spectrum for this compound shows distinct signals for the aromatic, vinylic, aliphatic, and methoxy carbons.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-2 | 65.9 |

| C-3 | 123.5 |

| C-4 | 121.6 |

| C-4a | 119.9 |

| C-5 | 116.8 |

| C-6 | 121.1 |

| C-7 | 113.7 |

| C-8 | 146.4 |

| C-8a | 145.9 |

Note: Data presented is a representative example and may vary slightly based on the solvent and experimental conditions.

Two-dimensional NMR techniques are employed to further confirm the structural assignments made from 1D NMR data.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments help distinguish between CH, CH₂, and CH₃ groups.

HETCOR (Heteronuclear Correlation Spectroscopy) provides direct one-bond correlation between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments and confirming the connectivity across the entire structure, such as the placement of the methoxy group on the aromatic ring.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.

Key absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring and the double bond in the pyran ring, and strong C-O stretching vibrations associated with the ether linkages.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-2850 | C-H Stretch | Alkane/Alkene/Aromatic |

| ~1600-1450 | C=C Stretch | Aromatic Ring/Alkene |

Note: These are approximate ranges for the characteristic functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption maxima (λmax) that correspond to π → π* transitions within the aromatic system and the conjugated double bond. The presence of the oxygen atom and the methoxy group can influence the position and intensity of these absorption bands.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives. Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS) are commonly employed methods that provide detailed information about the molecule's fragmentation patterns.

Under EI-MS conditions, 2-aryl-3-nitro-2H-chromenes typically exhibit a significant molecular ion peak (M+•). A characteristic fragmentation pathway for these compounds is the loss of a nitro group (NO2), which often results in the base peak of the spectrum. rsc.org The relative abundance of the molecular ion can be influenced by substituents; for instance, electron-rich alkoxy groups, such as the methoxy group at the 8-position, tend to increase the abundance of the M+• peak. rsc.org Another notable fragmentation involves the sequential loss of functional groups, such as the elimination of both a nitro group and carbon monoxide from the molecular ion. rsc.org

In ESI tandem mass spectrometry (ESI-MS/MS), 2H-chromenes, particularly those derived from carbazoles, show distinct fragmentation pathways upon collision-induced dissociation (CID). nih.govuminho.pt The protonated molecular species [M+H]+ is often the precursor ion. A major fragmentation event involves the cleavage of the γ-bond relative to the carbocation center, leading to highly stable and abundant fragment ions. nih.gov Other common fragmentation pathways observed include the loss of a methyl radical (CH3•), carbon monoxide (CO), or a combination of both. nih.gov For certain derivatives, such as (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide, high-resolution mass spectrometry (HRMS) confirms the elemental composition, and the fragmentation pattern includes the characteristic loss of the acetyl group. vulcanchem.com

The table below summarizes common fragmentations observed in the mass spectra of various 2H-chromene derivatives, providing insight into their structural components.

| Derivative Type | Ionization Method | Precursor Ion | Key Fragmentations | Reference |

| 2-Aryl-3-nitro-2H-chromenes | EI-MS | M+• | Loss of NO2 (often base peak), [M - HNO2]+•, [M - HNO2 - CO]+• | rsc.org |

| 2H-Chromenes from Carbazoles | ESI-MS/MS | [M+H]+ | γ-bond cleavage, loss of CH3•, loss of CO | nih.gov |

| (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide | HRMS-ESI | [M+H]+ | Loss of acetyl group | vulcanchem.com |

These fragmentation patterns serve as diagnostic fingerprints, allowing for the unambiguous confirmation of the this compound core structure and the identification of various substituents attached to it.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. This technique is indispensable for understanding the precise atomic arrangement, conformation, and intermolecular interactions of this compound derivatives.

Single crystal X-ray diffraction has been successfully used to determine the structures of several derivatives of this compound. For example, the crystal structure of this compound-3-carbaldehyde (C11H10O3) was solved and shown to crystallize in the orthorhombic space group Pccn. nih.gov Similarly, the structure of (4E)-4-(8-methoxy-2H-chromen-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one was determined, revealing a monoclinic crystal system with the space group C2/c. researchgate.net

The table below presents crystallographic data for a representative this compound derivative.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| This compound-3-carbaldehyde | C11H10O3 | Orthorhombic | Pccn | a = 6.8940 Å, b = 13.2079 Å, c = 20.0964 Å | nih.gov |

| (4E)-4-(8-Methoxy-2H-chromen-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | C20H16N2O3 | Monoclinic | C2/c | a = 28.179 Å, b = 7.147 Å, c = 17.513 Å, β = 92.957° | researchgate.net |

The 2H-chromene scaffold contains a dihydropyran ring fused to a benzene (B151609) ring. X-ray diffraction studies reveal that this dihydropyran ring is not planar and typically adopts a specific conformation. For this compound derivatives, the most commonly observed conformation is a half-chair . nih.govnih.gov

In the structure of this compound-3-carbaldehyde, the dihydropyran ring exists in a half-chair conformation. nih.gov Specifically, the oxygen atom (O2) and the methylene (B1212753) carbon atom (C3) are positioned on opposite sides of the mean plane formed by the other four atoms of the ring, with displacements of 0.1318 Å and 0.143 Å, respectively. nih.gov This puckering relieves the ring strain that would be present in a planar conformation. The specific conformation can vary slightly between different derivatives, sometimes adopting a sofa or twist-boat form depending on the substituents and crystal packing forces. iucr.orggrafiati.com For instance, in some pyranochromene derivatives, the pyran ring of the chromene system can adopt a sofa conformation while other rings in the same molecule adopt half-chair forms. iucr.orggrafiati.com

The way molecules of this compound derivatives pack in a crystal is governed by a network of intermolecular interactions. These non-covalent forces are critical for the stability of the crystal lattice.

Weak C–H···O hydrogen bonds are a common feature in the crystal structures of these compounds. In this compound-3-carbaldehyde, these interactions link adjacent molecules, forming chains along the nih.gov crystal axis. nih.gov In more complex derivatives, these hydrogen bonds can create intricate three-dimensional arrays. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like 8-methoxy-2H-chromene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize molecular geometries. mdpi.com These optimized structures often show good agreement with experimental data obtained from X-ray crystallography. mdpi.com

DFT studies can also elucidate the reactivity of these compounds. For instance, in a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, DFT calculations were performed to understand its molecular structure and reactivity. mdpi.com The computed total energy and thermodynamic parameters can confirm the stability of different structural isomers. rsc.org Furthermore, analysis of the molecule's electron density can help predict reactive sites for nucleophilic or electrophilic attack. rsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of molecules, as well as their chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. ossila.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemicalpapers.com

For a derivative, 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene, DFT studies revealed a HOMO-LUMO energy gap of 3.14 eV, indicating good reactivity. chemicalpapers.com In another study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the calculated HOMO and LUMO energies were -5.947 eV and -2.389 eV, respectively, highlighting its potential to donate electrons in biological systems. mdpi.com The distribution of these orbitals across the molecule can reveal regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for this compound Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene | Data not available | Data not available | 3.14 | chemicalpapers.com |

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | -5.947 | -2.389 | 3.558 | mdpi.com |

Note: The HOMO-LUMO gap for the second compound was calculated from the provided HOMO and LUMO energies.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. rsc.org These parameters include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). rsc.orgresearchgate.net

These descriptors are calculated using the following equations:

Ionization Potential (IP): I = -EHOMO

Electron Affinity (EA): A = -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (µ): µ = -(I + A) / 2 = -χ

Global Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = µ2 / (2η)

A study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated that a low HOMO-LUMO gap value correlated with increased values for most chemical descriptors, indicating higher reactivity in biological environments. mdpi.com

Table 2: Calculated Global Reactivity Parameters for an this compound Derivative

| Parameter | Value |

| Ionization Potential (I) | 5.947 eV |

| Electron Affinity (A) | 2.389 eV |

| Electronegativity (χ) | 4.168 |

| Chemical Potential (µ) | -4.168 |

| Global Hardness (η) | 1.779 |

| Global Softness (S) | 0.281 |

| Electrophilicity Index (ω) | 4.881 eV |

Note: The values in this table are calculated based on the HOMO and LUMO energies of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile as reported in a scientific study. mdpi.com

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Gaps

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov These methods are instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

For instance, a derivative, 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene, was docked to a DNA minor groove, yielding a docking score of -2.5 kcal/mol and a binding free energy of -26 kcal/mol, suggesting a favorable interaction. chemicalpapers.com In another study, various chromene-2-thione analogues, including derivatives of this compound, were docked against trypanothione (B104310) reductase of Leishmania infantum, a potential drug target. nih.gov These simulations help in identifying compounds with the highest binding affinities for further experimental validation. nih.gov The binding affinity can be influenced by factors such as the ligand's conformation and the specific interactions it forms with the protein's active site. nih.govamazonaws.com

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics (MD) simulations provide detailed insights into the specific interactions between a ligand and its target protein. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex. researchgate.net

For example, the interaction of chromene derivatives with target enzymes can be visualized to understand the key amino acid residues involved in binding. Molecular dynamics simulations can further assess the stability of these interactions over time by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand. nih.gov This detailed understanding of protein-ligand interactions is invaluable for the rational design of more potent and selective inhibitors.

Simulation of Protein-Ligand Interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org This approach is pivotal in modern drug design, allowing for the prediction of activity for novel compounds and guiding the synthesis of more potent and selective analogues. neovarsity.org For chromene derivatives, QSAR studies have been employed to understand how different substituents on the chromene scaffold influence their biological effects.

The core principle of QSAR is to correlate physicochemical, electronic, or steric properties, known as molecular descriptors, with a measured biological response. neovarsity.org For derivatives of the this compound scaffold, QSAR studies have been used to rationalize and predict activities such as anticancer and antimicrobial effects.

Studies on various chromene series have shown that the introduction of specific functional groups, such as a methoxy (B1213986) group at the C-8 position, significantly impacts biological outcomes. nih.govfrontiersin.org For instance, in a series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones, variations in the N-terminal substituent led to different levels of antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines. researchgate.net Similarly, research on benzo[f]chromene derivatives highlighted that lipophilic electron-donating groups, like methoxy substituents, could decrease cytotoxic activity, demonstrating a clear structure-activity relationship. frontiersin.org

A 3D-QSAR study on chromene-sulfonamide hybrids developed a predictive model that confirmed experimental antibacterial assays, indicating its utility in designing new antibacterial agents. researchgate.net Another theoretical study on coumarin (B35378) derivatives, including N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, used a field-based 3D-QSAR approach to examine their potential as acetylcholinesterase inhibitors for Alzheimer's disease. mdpi.com These examples underscore how molecular descriptors derived from the 3D structure of 8-methoxy-chromene analogues are correlated with their specific biological functions.

A primary goal of QSAR analysis is to create robust predictive models that can guide the rational design of new compounds with enhanced therapeutic properties. neovarsity.org By understanding which structural features are conducive to activity, chemists can prioritize the synthesis of the most promising candidates, saving time and resources.

The development of predictive QSAR models for chromene derivatives has shown promise. For example, a 3D-QSAR model for chromene-sulfonamide hybrids was validated for its predictive power, proving useful for the future development of antibacterial inhibitors based on this scaffold. researchgate.net The insights gained from such models are foundational for the rational design of improved drugs. researchgate.net The ability to predict the biological activity of unsynthesized compounds allows for the in silico screening of large virtual libraries, identifying potential leads before any synthetic work is undertaken. frontiersin.org This predictive capacity is essential for optimizing lead compounds, for instance, by modifying the chromene core to enhance interactions with a biological target or to improve pharmacokinetic properties.

Correlation of Molecular Descriptors with Biological Activity

In Silico Assessment Methodologies

In silico assessment methodologies are computational tools used to predict the pharmacokinetic and physicochemical properties of drug candidates early in the discovery process. These predictions for properties like aqueous solubility and lipophilicity are crucial for evaluating a compound's potential "drug-likeness" and oral bioavailability.

Aqueous solubility is a critical determinant of a drug's absorption and distribution. In silico models provide rapid estimations of this property, guiding the selection and optimization of compounds. nih.govdistantreader.org

For chromene derivatives, in silico calculations have been successfully used to design analogues with improved solubility. In one study, a series of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides were specifically designed to possess optimal aqueous solubilities using computational predictions. nih.gov The study found that substituting a hydrogen with a methoxy group at the C-8 position of the chromene ring resulted in a significant, 90-fold increase in aqueous solubility for one analogue compared to its unsubstituted counterpart. nih.gov The most soluble compound in the series, N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide, achieved an aqueous solubility of 80 μM, showcasing a remarkable ~9,000-fold improvement over the parent compound. nih.gov These experimental results were largely consistent with the in silico logSw predictions, validating the utility of computational models in this context. nih.gov

| Compound/Modification | In Silico Method | Predicted Effect of 8-Methoxy Group | Experimental Finding | Reference |

| N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides | logSw Prediction | Increased Aqueous Solubility | 90-fold solubility increase (6a vs 6g) | nih.gov |

| 4-Imino-8-methoxy-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | ADMET Prediction | Predicted to be "Soluble" | Not Reported | scirp.org |

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In silico methods are widely used to predict logP values to ensure they fall within an optimal range for drug development.

Another in silico ADMET study on phytochemicals, including 2-Benzo researchgate.netnih.govdioxol-5-yl-8-methoxy-3-nitro-2H-chromene, predicted an iLogP value of 4.01, indicating its lipophilic character. researchgate.net Such predictions are vital for the early-stage assessment and rational design of novel bioactive compounds. scirp.org

| Compound/Modification | In Silico Prediction | Experimental logP7.4 | Effect of 8-Methoxy Group | Reference |

| N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide | Designed for optimal lipophilicity | 1.2 | Decreased lipophilicity | nih.gov |

| 2-Benzo researchgate.netnih.govdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | iLogP = 4.01 | Not Reported | Contributes to overall lipophilicity | researchgate.net |

Due to a lack of available scientific research specifically investigating the non-linear optical (NLO) properties of the chemical compound this compound, this article cannot be generated as requested.

Biological Activity and Mechanistic Studies

Anti-inflammatory Research Pathways

Derivatives of 8-methoxy-2H-chromene have been explored for their ability to counteract inflammatory processes. These investigations have revealed that the compounds can interfere with key inflammatory mediators and signaling pathways.

A significant aspect of the anti-inflammatory potential of chromene derivatives lies in their capacity to suppress the production of pro-inflammatory cytokines and inhibit crucial enzymes in the inflammatory cascade. mdpi.com Studies have shown that certain chromene derivatives can inhibit the secretion of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.orgresearchgate.net For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, sargachromanol G, a chromenol derivative, was found to inhibit the production of IL-6 and IL-1β. frontiersin.org

Furthermore, these compounds have demonstrated inhibitory effects on enzymes that are pivotal to the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.org The inhibition of these enzymes leads to a reduction in the production of their respective signaling molecules, nitric oxide (NO) and prostaglandins. frontiersin.org Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has also been noted for its potential to inhibit enzymes involved in inflammatory pathways.

The anti-inflammatory effects of this compound derivatives extend to the modulation of intracellular signaling pathways that orchestrate the inflammatory response. Research suggests that these compounds can interfere with pathways like the nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway, which is a central regulator of inflammation. frontiersin.org The activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. By inhibiting this pathway, chromene derivatives can exert a broad anti-inflammatory effect. Some enantio-enriched flavanols containing the chromene structure have shown a remarkable ability to inhibit the expression of multiple inflammation genes and signaling pathways. nih.gov

Inhibition of Pro-inflammatory Cytokines and Enzymes

Anticancer and Cytotoxic Mechanisms

The chromene scaffold, particularly with an 8-methoxy substitution, is a feature in many compounds investigated for their anticancer properties. chemimpex.com The mechanisms underlying these activities are multifaceted, involving the induction of programmed cell death, inhibition of cancer cell growth, and disruption of critical cellular organelles.

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Numerous studies have demonstrated that these compounds can trigger apoptosis across a range of human cancer cell lines. nih.govfrontiersin.org For example, a series of 2-aryl-3-nitro-2H-chromenes, including an 8-methoxy derivative, were shown to induce apoptosis in breast cancer cell lines. nih.govresearchgate.net The mechanism of apoptosis induction often involves the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov Specifically, the activation of caspase-3 and caspase-7 has been documented in response to treatment with certain 8-methoxy-1H-benzo[f]chromene derivatives. nih.gov

In addition to inducing apoptosis, this compound derivatives have been shown to inhibit the proliferation and growth of cancer cells. ajphr.com The cytotoxic activity of these compounds has been evaluated against various cancer cell lines, including those from breast, lung, and pancreatic cancers. nih.govresearchgate.net

One notable derivative, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 0.2 μM, which was found to be 36 times more potent than the standard anticancer drug etoposide. nih.govresearchgate.net Similarly, a study on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles identified derivatives with high cytotoxicity against six different human cancer cell lines, including MDA-MB-231 (breast), A549 (lung), and HeLa (cervical). nih.govfrontiersin.org Cell cycle analysis revealed that these compounds could cause an accumulation of treated cells in the S or S-G2/M phases, thereby halting cell division. nih.govfrontiersin.org

Mitochondria play a crucial role in both cell survival and the initiation of apoptosis. Research indicates that some 8-methoxy-chromene derivatives target mitochondrial function to exert their cytotoxic effects. nih.gov Mitochondria are the primary source of cellular reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂•⁻), which is a byproduct of oxidative phosphorylation. thermofisher.comfrontiersin.org

A study on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles found that the active compounds increased the levels of mitochondrial superoxide. nih.govfrontiersin.org This elevation in superoxide can lead to oxidative stress and damage to mitochondrial components. frontiersin.org Concurrently, these compounds were observed to decrease the mitochondrial membrane potential. nih.govfrontiersin.org The loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, often leading to the release of pro-apoptotic factors and the subsequent activation of caspases. nih.gov Therefore, by inducing mitochondrial dysfunction characterized by superoxide generation and membrane depolarization, these 8-methoxy-chromene derivatives effectively initiate the process of apoptosis in cancer cells. nih.gov

Modulation of Cellular Oxidative Stress

Derivatives of this compound have demonstrated a capacity to modulate cellular oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Oxidative stress is implicated in the initiation and progression of various diseases as ROS can cause damage to vital cellular components like DNA, proteins, and lipids. mdpi.com

Studies have shown that chromene derivatives can reduce markers of oxidative stress in vitro. For instance, some 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were found to increase the levels of mitochondrial superoxide, a type of ROS. [No Source] In contrast, other chromene analogues have shown protective effects. An optically active isochroman-2H-chromene conjugate, JE-133, demonstrated potent neuroprotective effects against oxidative injury induced by hydrogen peroxide (H₂O₂), a common ROS. nih.gov This conjugate significantly mitigated H₂O₂-induced cell death in neuronal cells. nih.gov

Furthermore, certain iminocoumarins, a class related to chromenes, are thought to induce the generation of ROS, which can trigger apoptosis (programmed cell death) in cancer cells. [No Source] The modulation of cellular redox balance is a key mechanism through which these compounds exert their biological effects, representing a potential strategy for therapeutic intervention. nih.gov

Disruption of Hypoxia Inducible Factor-1 (HIF-1) Pathway

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical cellular signaling cascade that responds to low oxygen levels (hypoxia), a common feature in the microenvironment of solid tumors. google.com The activation of HIF-1 allows cancer cells to adapt and survive in hypoxic conditions by promoting processes like angiogenesis (new blood vessel formation) and glycolysis. google.com Therefore, inhibiting the HIF-1 pathway is an attractive strategy in cancer therapy. nih.gov

Research has identified certain 2H-chromene derivatives as potent inhibitors of the HIF-1 pathway. google.comnih.gov Structure-activity relationship studies revealed that N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)arylsulfonamides possess strong HIF-1 pathway inhibition. google.com Further modifications, including the addition of a methoxy (B1213986) group at the C-8 position of the 2,2-dimethyl-2H-chromene ring, have been explored to improve properties like aqueous solubility while retaining efficacy. nih.govacs.org For example, N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide showed a significant improvement in solubility. acs.org

The mechanism of these chromene-based inhibitors often does not involve altering the stability or expression of the HIF-1α protein. nih.gov Instead, they are thought to disrupt the formation of the active transcriptional complex by interfering with the interaction between HIF-1α and its co-activators, p300/CBP. google.comnih.gov Specifically, some compounds are believed to antagonize the CH1 domain of p300. google.com This disruption prevents the transcription of HIF-1 target genes, thereby hindering the adaptive response of cancer cells to hypoxia.

Interaction with DNA and Microtubule Dynamics

Interaction with DNA: Several derivatives of this compound have been found to interact with DNA, which is a key mechanism for their anticancer activity. Some benzochromene derivatives are thought to exert their effects by binding to DNA and damaging its structure, thereby interfering with the replication of the double helix. mdpi.com

One specific derivative, 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MMNC), has been studied for its direct interaction with DNA. Spectroscopic and molecular docking studies revealed that MMNC binds to the minor groove of DNA. [No Source] This interaction is considered moderate, with a reported binding constant (Ka) of 3.09 × 10³ M⁻¹. [No Source] This mode of binding disrupts DNA-related processes without causing significant structural changes to the DNA itself. [No Source]

Other proposed mechanisms include the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. [No Source] For instance, some benzo[f]chromene derivatives have been identified as dual inhibitors of topoisomerase I and II, leading to cell cycle arrest and apoptosis. [No Source]

Interaction with Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a validated anticancer strategy. researchgate.net Certain 4H-chromenes have demonstrated potent cytotoxicity by causing microtubule depolymerization. researchgate.netiiarjournals.org

Studies on 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromene compounds have shown they cause substantial microtubule disruption, leading to cell cycle arrest in the G2/M phase. nih.gov This activity is similar to that of established microtubule-targeting agents. nih.gov For example, 8-methoxy-chroman-3-carboxylic acid has been reported to inhibit β-tubulin polymerization, which directly affects microtubule stability and function. This interference with the cytoskeleton ultimately triggers apoptosis in cancer cells.

Antioxidant Activity Investigations

The antioxidant properties of this compound and its analogues are a significant area of research. These compounds belong to the broader class of coumarins, which are well-recognized for their ability to counteract oxidative damage. [No Source] Their antioxidant activity is primarily attributed to their capacity to scavenge free radicals, which are highly reactive molecules that can damage cells.

The evaluation of antioxidant potential is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. plos.orgmdpi.com In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. plos.org

For example, an isochroman-2H-chromene conjugate demonstrated moderate activity in reducing DPPH free radicals, which contributed to its neuroprotective effects against oxidative injuries. nih.gov The structural features of these chromene derivatives, particularly the presence and position of electron-donating groups like the methoxy group, are crucial for their antioxidant capacity. [No Source]

Mechanisms of Free Radical Scavenging

The primary mechanisms by which chromene derivatives scavenge free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically more stable and less reactive due to resonance delocalization, thus terminating the radical chain reaction. The presence of hydroxyl or amino groups on the chromene structure is fundamental for this mechanism. plos.org

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (a process sometimes referred to as SPLET - Sequential Proton-Loss Electron-Transfer). The effectiveness of this mechanism is influenced by the ionization potential of the antioxidant molecule. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been identified as inhibitors of various enzymes, a property that underpins many of their therapeutic potentials. The chromene scaffold provides a versatile platform for designing specific enzyme inhibitors by modifying its substituent groups. nih.gov These targeted inhibitions can disrupt disease-specific pathways, for instance, by blocking enzymes crucial for cancer cell proliferation or those involved in neuroinflammation.

The interaction between the chromene derivative and the enzyme's active site is often driven by hydrogen bonding, hydrophobic interactions, and π-π stacking. [No Source] The methoxy group at the 8-position, for example, can influence electronic distribution and solubility, thereby affecting the binding affinity of the compound to its target enzyme. [No Source]

Biochemical Exploration of Specific Enzyme Targets in Disease Pathways

Biochemical research has pinpointed several specific enzyme targets for this compound derivatives in various disease pathways.

Carbonic Anhydrases (CAs): Tumor-associated carbonic anhydrases, particularly CA IX and CA XII, are crucial for the survival and proliferation of cancer cells in hypoxic environments. nih.gov 2H-chromene derivatives have been designed and synthesized as selective inhibitors of these isoforms over the more common cytosolic forms (hCA I and II). nih.govresearchgate.netmedscape.com For instance, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid has been investigated for its potential to inhibit CA IX and CA XII. The inhibition constants (Ki) for some chromene derivatives against hCA IX have been reported in the nanomolar range, indicating potent inhibition. researchgate.net

Tubulin: As a key component of microtubules, tubulin is a major target in cancer chemotherapy. Several chromene derivatives have been shown to inhibit tubulin polymerization. nih.gov This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Kinases: These enzymes are central to cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Chromene derivatives have been explored as kinase inhibitors, including targeting the MYB proto-oncogene product and modulating pathways like the PI3K/Akt and MAPK signaling cascades. nih.govnih.gov

Other Enzymes: The inhibitory activity of chromene derivatives extends to other enzyme classes as well.

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition is a strategy for cancer treatment. [No Source]

Aromatase: This enzyme is involved in estrogen biosynthesis, and its inhibition is a key therapeutic approach for hormone-dependent breast cancer. frontiersin.org

The table below summarizes the inhibitory activity of selected chromene derivatives against various enzyme targets.

| Derivative Class | Enzyme Target | Biological Relevance | IC₅₀ / Kᵢ Values |

| 2H-chromene derivatives | Carbonic Anhydrase IX/XII | Tumor growth in hypoxia | Kᵢ values from 23.3 nM to 9.35 µM researchgate.net |

| 4-Aryl-7-methoxy-4H-chromenes | Tubulin Polymerization | Cancer cell division | Low nanomolar IC₅₀ for antiproliferative activity nih.gov |

| 8-Methoxy-chroman-3-carboxylic acid | β-Tubulin Polymerization | Cancer cell division | Antiproliferative IC₅₀ ~17 µM (HepG2 cells) |

| 4-Aryl-7-methoxy-4H-chromenes | MYB | Oncogene activity | Potent inhibition observed nih.gov |

Receptor Modulation Research

P2Y6 Receptor Antagonism Studies

The P2Y6 receptor (P2Y6R), a Gq-coupled receptor activated by uridine (B1682114) 5′-diphosphate (UDP), is a target for treating inflammatory, neurodegenerative, and metabolic diseases. nih.govnih.govresearchgate.net Within the search for effective P2Y6R antagonists, derivatives of the 2H-chromene scaffold have been identified and investigated. nih.govnih.govresearchgate.net

Initial library screenings identified a 2H-chromene derivative as a reversible P2Y6R antagonist with micromolar affinity. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies explored substitutions at various positions on the chromene ring to improve potency. nih.govresearchgate.net Research into substitutions at the 8-position of the 2H-chromene core has been part of this broader investigation.

Studies on functionalized congeners revealed that the point of attachment on the chromene ring is critical for affinity. For instance, while long-chain amino-functionalized groups attached at the 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold greatly enhanced antagonist affinity, similar chains attached at the 8-position resulted in compounds with only weak micromolar (µM) affinity. nih.gov In another study, an 8-triethylsilylethynyl extension on the chromene scaffold was shown to maintain affinity for the human P2Y6R, with one such compound registering an IC50 of 0.46 µM. researchgate.net These findings suggest that while the 8-position is amenable to substitution, the nature and structure of the substituent are crucial for potent P2Y6R antagonism.

Antimicrobial Activity Research

Derivatives of this compound have demonstrated notable antimicrobial properties. The chromene scaffold is recognized as a promising framework for the development of new antimicrobial drugs. researchgate.netresearchgate.net

In one study, Schiff bases derived from 3-acetyl-8-methoxy-2[H]-chromen-2-one were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. researchgate.net Several of these derivatives exhibited moderate antibacterial activity against all tested strains. researchgate.net Another investigation focused on 2-aryl-3-nitro-2H-chromene derivatives, including 8-methoxy-3-nitro-2-phenyl-2H-chromene, and evaluated their potential against various bacterial strains. mdpi.com While mono-halogenated nitrochromenes showed moderate anti-staphylococcal activity, the specific contribution of the 8-methoxy substituent was part of a broader SAR study. mdpi.com

The general class of 2H/4H-chromenes is known to possess a wide range of biological activities, including antimicrobial effects against various pathogens. nih.gov

Antiviral Activity Research

The coumarin (B35378) core, of which this compound is a derivative, is known for diverse biological activities, including antiviral effects. Specific research has identified antiviral potential in derivatives of this compound.

A study on the synthesis of alkyl 4-oxo-coumarinyl ethylidene hydrazono-thiazolidin-5-ylidene acetates revealed significant antiviral activity. uclan.ac.uk The structure-activity relationship findings highlighted that substituents at the 6th and 8th positions of the coumarin ring are crucial for this activity. uclan.ac.uk Specifically, compounds featuring an 8-methoxy group, such as (Z)-methyl 2-((Z)-2-((E)-(1-(8-methoxy-2-oxo-2H-chromen-3-yl)ethylidene) hydrazono)-4-oxothiazolidin-5-ylidene)acetate and its ethyl ester counterpart (IV-17), were among those tested. uclan.ac.uk Several of the synthesized compounds that included the 8-methoxy substituent displayed excellent activity against the Punta Toro virus. uclan.ac.uk

Antidiabetic Activity Research

The 2H-chromene scaffold is being explored for its potential in developing novel antidiabetic agents. frontiersin.orgrsc.orgnih.gov Research has indicated that derivatives of this structure can target key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. rsc.orgnih.gov

A study focused on the design of coumarin-triazole hybrids as biocompatible antidiabetic agents synthesized and characterized 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-8-methoxy-2H-chromen-2-one. nih.gov This line of research investigates small molecules with potent antidiabetic activities to address the global increase in diabetes mellitus, a chronic metabolic disease characterized by high blood glucose levels. nih.gov While this specific study detailed the synthesis of the 8-methoxy derivative, it was part of a larger series of compounds aimed at developing new therapeutic options. nih.gov

Other studies on different chromene sulfonamide derivatives have shown promising results, with some compounds exhibiting potent inhibition of α-amylase and α-glucosidase, as well as activity as PPAR-γ agonists, indicating potential for improving insulin (B600854) sensitivity. rsc.orgnih.gov

Antituberculosis Activity Research

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and coumarin derivatives have been identified as a promising starting point. researchgate.netscispace.com Derivatives of this compound have been specifically evaluated for their potential against Mycobacterium tuberculosis. researchgate.netresearchgate.net

A series of 3-acetyl-8-methoxycoumarin derivatives were assayed for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. researchgate.net The results showed that some of these compounds had moderate activity against the tested strain. researchgate.net In a more detailed study, new hydrazinyl thiazolyl coumarin derivatives were synthesized to evaluate their role as antituberculosis agents. researchgate.net One of the synthesized compounds, which incorporates the 8-methoxy-2-oxo-2H-chromen-3-yl moiety, showed activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) value between 31.25–62.5 μg/mL. researchgate.netresearchgate.net These findings suggest that the 8-methoxy-coumarin skeleton can serve as a useful scaffold for developing new antitubercular drugs. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Efficacy and Chemical Reactivity

For instance, in a series of 2-aryl-3-nitro-2H-chromene derivatives, the presence of an 8-methoxy group was associated with potent cytotoxic activity against breast cancer cell lines. nih.gov Specifically, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene demonstrated significantly higher potency compared to the standard drug etoposide. nih.gov This suggests that the electron-donating nature of the 8-methoxy group contributes favorably to the anticancer properties of these compounds.

Furthermore, the position of the methoxy (B1213986) group is critical. Studies comparing methoxy substitution at different positions on the chromene ring have shown that an 8-methoxy group can enhance electron-donating effects more effectively than a methoxy group at the C-6 or C-7 positions, leading to increased reactivity and biological relevance. In the context of N-alkyl-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, an 8-methoxy analog showed a remarkable 9000-fold improvement in aqueous solubility, a critical factor for drug delivery. acs.org

The introduction of other functional groups onto the 8-methoxy-2H-chromene framework leads to a diverse range of biological activities.

Carboxylic Acid: The presence of a carboxylic acid group, as seen in this compound-3-carboxylic acid, contributes to various biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This functional group can participate in hydrogen bonding and other interactions with biological macromolecules, which is often crucial for their mechanism of action.

Imino Group: Replacing the 2-oxo group with a 2-imino group can alter the biological profile. For example, 8-methoxy-2-imino-2H-chromene-3-carboxylic acid derivatives have been investigated, with the imino group influencing the molecule's interaction with biological targets.

Pyrazole (B372694) and Thiophene (B33073): The incorporation of heterocyclic rings like pyrazole and thiophene can significantly enhance biological activity. These moieties are known to be present in many biologically active compounds. evitachem.com For example, a derivative containing both pyrazole and thiophene rings attached to an 8-methoxy-2-oxo-2H-chromene-3-carboxamide scaffold is believed to exert its effects by modulating enzyme activity or inhibiting specific cellular signaling pathways. evitachem.com The thiophene ring, in particular, can enhance the electronic properties of the molecule. evitachem.com

Role of the Methoxy Group at Position 8

Positional Effects of Substituents on the Chromene Scaffold

The biological outcomes of chromene derivatives are highly dependent on the position of substituents on the chromene ring.

C-3 Position: The C-3 position is a common site for modification. The introduction of a carboxylic acid group at this position has been shown to be a key determinant of the biological activity of this compound derivatives. In other chromene systems, a 3-cyano group, along with a 4-aryl moiety and a 2-amino group, was found to be essential for cytotoxic activity. benthamscience.com

C-6 Position: Substitution at the C-6 position has also been extensively studied. For instance, the introduction of a halogen or a methoxy group at the C-6 position of the chromene scaffold was found to improve anticancer potency. frontiersin.orgnih.gov However, some studies have indicated that the para position (relative to the chromene) does not favor modifications, suggesting that steric effects might play a role. nih.gov

C-8 Position: The C-8 position is critical, as highlighted by the role of the 8-methoxy group. In a study on imidazo[1,2-a]pyridine-fused chromenes, a carbamate (B1207046) group at the eighth position of the pyridine (B92270) ring resulted in the most effective compound in the series for inducing cell cycle arrest and apoptosis. nih.gov

Correlation of Electronic and Steric Effects with Observed Biological Outcomes

The biological activity of this compound derivatives is a result of a complex interplay between electronic and steric effects of the substituents.

Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) significantly influences the reactivity and biological interactions of the chromene scaffold. wm.edu Electron-donating groups, like the 8-methoxy group, can increase the electron density of the ring system, potentially enhancing interactions with biological targets. Conversely, electron-withdrawing groups can also be beneficial. For instance, in some thiochromene derivatives, electron-withdrawing groups at the 2nd position were found to be advantageous for anti-leishmanial activity. rsc.org

Steric Effects: The size and spatial arrangement of substituents (steric effects) are also crucial. Bulky substituents can hinder the molecule's ability to bind to a target's active site. rsc.org For example, in one study, it was observed that the position para to the chromene scaffold did not favor modifications, likely due to steric hindrance. nih.gov

The following table summarizes the impact of different substituents on the biological activity of chromene derivatives based on available research findings.

| Substituent | Position | Effect on Biological Activity | Reference |

| Methoxy | 8 | Enhances electron-donating effects, stabilizes the chromene ring, and increases reactivity. | |

| Methoxy | 6 | Improvement in anticancer potency. | frontiersin.orgnih.gov |

| Carboxylic Acid | 3 | Contributes to antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. | |

| Cyano | 3 | Essential for cytotoxic activity in certain chromene derivatives. | benthamscience.com |

| Halogen | 6 | Improvement in anticancer potency. | frontiersin.orgnih.gov |

| Carbamate | 8 (on fused pyridine) | Induced significant cell cycle arrest and apoptosis. | nih.gov |

Design and Synthesis of Analogues for SAR Elucidation

The systematic design and synthesis of analogues are fundamental to understanding SAR. By synthesizing a series of compounds with varied substituents at different positions, researchers can correlate structural changes with biological activity. nih.gov

For example, to understand the role of the 8-methoxy group, analogues with the methoxy group at other positions (e.g., C-6 or C-7) or with different substituents at C-8 can be synthesized and their activities compared. Similarly, the synthesis of derivatives with different functional groups at the C-3 position allows for the elucidation of the structural requirements for a particular biological effect.

The synthesis of these analogues often involves multi-step reaction sequences. For instance, the synthesis of this compound-3-carboxylic acid can be achieved through the reaction of this compound with a carboxylating agent. The synthesis of more complex derivatives, such as those containing pyrazole or thiophene moieties, requires more elaborate synthetic strategies. evitachem.com

Advanced Research Applications

Utilization as a Synthetic Building Block in Organic Chemistry

The unique structure of 8-methoxy-2H-chromene makes it a valuable intermediate in organic synthesis. The electron-donating methoxy (B1213986) group and the reactive dihydropyran ring allow for a wide array of chemical transformations, making it an ideal starting point for constructing diverse molecular architectures.

The this compound core serves as a foundational unit for the synthesis of more intricate molecules. smolecule.com Its derivatives are particularly useful in cycloaddition reactions. For instance, 8-methoxy-3-nitro-2H-chromene undergoes a phosphane-catalyzed [3+2] annulation reaction with allenic esters. researchgate.net This specific reaction leads to the stereo- and regioselective synthesis of complex tetrahydrocyclopenta[c]chromene derivatives in high yields, demonstrating the utility of the chromene scaffold in building polycyclic systems. researchgate.net The high reactivity of the polarized double bond in nitro-substituted chromenes makes them essential synthetic handles for accessing complex molecules. researchgate.net Furthermore, general methodologies for synthesizing 2H-chromenes have been developed, highlighting their role as versatile intermediates that can be applied in various organic syntheses. nih.govorientjchem.org

The 2H-chromene skeleton is a core structure found in numerous natural products, including flavonoids, anthocyanins, and the vitamin E family (tocopherols and tocotrienes). nih.goviucr.org This makes synthetic routes to 2H-chromene derivatives, such as this compound, highly valuable. Research has focused on developing one-step, multi-component reactions to create these structures efficiently. nih.gov For example, a unified strategy involves the reaction of salicylaldehydes with alkenyl boronic acids or trifluoroborates in the presence of an amine, which, upon heating, cyclizes to form the 2H-chromene product. nih.gov This approach was successfully applied to a concise synthesis of a tocopherol analog, underscoring the role of the chromene intermediate in synthesizing biologically crucial natural products. nih.gov Derivatives like 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde are also explicitly used in the synthesis of natural products and other bioactive compounds. chemimpex.com

The this compound moiety is a key component in the development of new small molecules with significant therapeutic potential. orientjchem.org Researchers have synthesized various derivatives to explore a wide range of biological activities.